p-(Methylthio)benzyl thiocyanate

Vue d'ensemble

Description

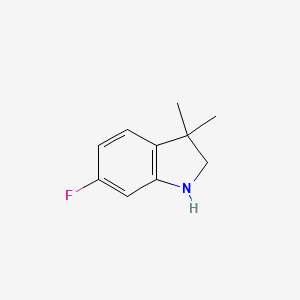

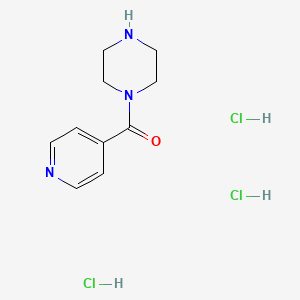

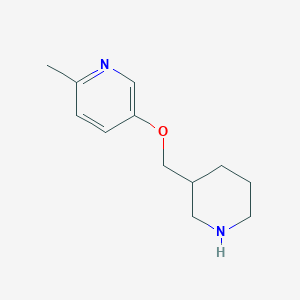

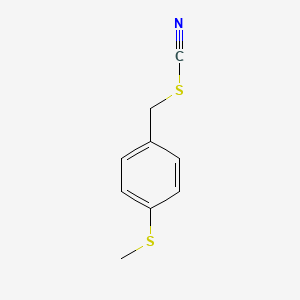

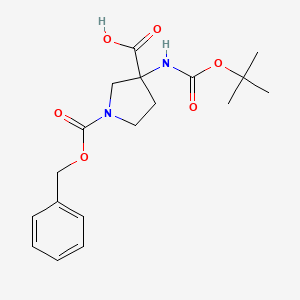

P-(Methylthio)benzyl thiocyanate is a compound that belongs to the family of thiocyanate compounds . It is also known as Thiocyanic acid, [4-(methylthio)phenyl]methyl ester .

Synthesis Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis

Organic thiocyanates are organic compounds containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond .Chemical Reactions Analysis

Direct thiocyanations of benzylic compounds have been implemented. Here, a new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond .Applications De Recherche Scientifique

Antimicrobial Applications

p-(Methylthio)benzyl thiocyanate: has been studied for its antimicrobial properties. Isothiocyanates, the chemical group to which this compound belongs, are known for their action against human pathogens . They have been evaluated as potential replacements or supplements to common antibiotics, especially against bacteria with resistant phenotypes .

Agriculture

In agriculture, isothiocyanates derived from compounds like p-(Methylthio)benzyl thiocyanate are used for their bioactive properties. They can act as natural pesticides, deterring various pests and pathogens due to their sulfur-containing nature .

Materials Science

The thiocyanate group is valuable in materials science for the synthesis of complex molecules. For instance, thiocyanation reactions are utilized to introduce SCN groups into parent molecules, which can lead to the development of new materials with unique properties .

Environmental Science

Environmental science benefits from the use of isothiocyanates in the remediation of pollutants. These compounds can potentially be used in the detoxification of contaminated sites, owing to their reactivity and ability to engage in various chemical transformations .

Food Industry

In the food industry, isothiocyanates, including those related to p-(Methylthio)benzyl thiocyanate , are explored for their preservative qualities. They have been shown to inhibit the growth of foodborne pathogens and are being considered for use in food packaging and preservation .

Analytical Chemistry

p-(Methylthio)benzyl thiocyanate: plays a role in analytical chemistry where thiocyanation reactions are important for the structural determination and development of analytical methods. It can be used to modify molecules to enhance their detectability or to create standards for analytical calibration .

Biotechnology

In biotechnological applications, the antimicrobial properties of isothiocyanates are harnessed. Research has shown that they can effectively inhibit bacterial growth and biofilm formation, which is crucial in the development of new antibacterial agents .

Pharmaceuticals

Thiocyanate derivatives, including those from p-(Methylthio)benzyl thiocyanate , are investigated for their therapeutic potential. They have shown promising antibacterial, antiparasitic, and anticancer activities, making them significant in the synthesis of new drugs .

Orientations Futures

Direct thiocyanations of benzylic compounds have been implemented, and this new strategy has broad application prospects . Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the future directions of p-(Methylthio)benzyl thiocyanate could involve further exploration of its potential applications in these areas.

Mécanisme D'action

Target of Action

It is known that organic thiocyanates, to which p-(methylthio)benzyl thiocyanate belongs, are often involved in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

It is known that organic thiocyanates, such as p-(methylthio)benzyl thiocyanate, contain a functional group rscn, where the organic group is attached to sulfur . This structure allows for a variety of chemical reactions, including those involving free radicals .

Biochemical Pathways

Organic thiocyanates are known to be involved in various chemical reactions, including the reaction between alkyl halides and alkali thiocyanate in aqueous media . This reaction is commonly used in the synthesis of organic thiocyanates .

Result of Action

It is known that organic thiocyanates can undergo hydrolysis to form thiocarbamates in the riemschneider thiocarbamate synthesis . Some thiocyanates also isomerize to isothiocyanates .

Action Environment

It is known that the reactivity of organic thiocyanates can be influenced by factors such as temperature and the presence of other chemical species .

Propriétés

IUPAC Name |

(4-methylsulfanylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXFJVFAYOHLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-(Methylthio)benzyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

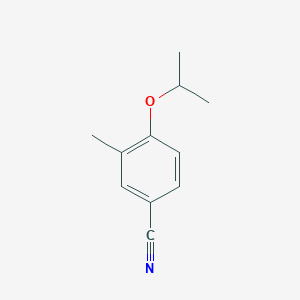

![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)